molecular formula C12H12ClN3O2S B2566407 3,4-Diamino-N-(2-chloro-phenyl)-benzenesulfonamide CAS No. 326023-07-8

3,4-Diamino-N-(2-chloro-phenyl)-benzenesulfonamide

Cat. No. B2566407
CAS RN: 326023-07-8
M. Wt: 297.76
InChI Key: AOGHWVVQPRDCSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3,4-Diamino-N-(2-chloro-phenyl)-benzenesulfonamide” is a chemical compound with the molecular formula C12H12ClN3O2S and a molecular weight of 297.76 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring sulfonamide group, two amino groups at the 3rd and 4th positions, and a 2-chlorophenyl group attached to the nitrogen of the sulfonamide group .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Its melting point is between 190-191 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Properties

The synthesis of complex organic compounds, including those with sulfonamide groups, is a critical area of research in medicinal chemistry. For instance, the synthesis of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones involves the reaction of chloral with substituted anilines, leading to a series of compounds with potential therapeutic applications (Issac & Tierney, 1996). This method showcases the versatility in synthesizing compounds that might share functional similarities with 3,4-Diamino-N-(2-chloro-phenyl)-benzenesulfonamide, highlighting the importance of structural manipulation in drug development.

Pharmacological Applications

Compounds with sulfonamide groups have been explored for their diverse pharmacological properties. For example, ebrotidine, a compound with a complex sulfonamide structure, exhibits gastroprotective properties by combining H2-receptor antagonist activity with cytoprotective effects, demonstrating the therapeutic potential of sulfonamides in ulcer treatment (Slomiany et al., 1997). Such studies underscore the potential for this compound to be explored for similar or other therapeutic applications based on its sulfonamide group.

Biomedical Research

The application of sulfonamide derivatives in biomedical research extends to the development of novel therapeutic agents. The diverse biological activities of these compounds, including their role in modulating lipid metabolism, glucose regulation, and serving as antimicrobial agents, offer a glimpse into the broad research applications of sulfonamides (Naveed et al., 2018). This suggests potential areas of research for this compound in exploring its biological effects and therapeutic efficacy.

Safety and Hazards

The safety data sheet for “3,4-Diamino-N-(2-chloro-phenyl)-benzenesulfonamide” indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3,4-diamino-N-(2-chlorophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2S/c13-9-3-1-2-4-12(9)16-19(17,18)8-5-6-10(14)11(15)7-8/h1-7,16H,14-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGHWVVQPRDCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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